molecular formula C22H24F3N3O2 B2954122 N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide CAS No. 318517-12-3

N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide

Cat. No. B2954122
CAS RN: 318517-12-3
M. Wt: 419.448
InChI Key: FCRLCVXYXQVJFU-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups. The tert-butyl group is a common alkyl group in organic chemistry, known for its steric bulk. The trifluoromethyl group is a substituent with high electronegativity, often used to modify the chemical properties of the molecule. The isoquinoline part of the molecule is a heterocyclic compound, similar to quinoline .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tert-butyl and trifluoromethyl groups. The tert-butyl group is known for its steric hindrance, which can prevent or slow down reactions. The trifluoromethyl group is highly electronegative, which can activate the isoquinoline ring towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Photochemical Synthesis

A study by Bonnet et al. (2003) on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes involving ligands such as isoquinoline highlights the potential of these compounds in photochemical applications. The research demonstrates efficient ligand interchange processes, suggesting applications in the development of photoactive materials and catalysts Bonnet et al., 2003.

Antimalarial Drug Development

O'Neill et al. (2009) detailed the selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796) as an affordable antimalarial drug. The compound, derived from 4-aminoquinoline, underwent optimization for activity against Plasmodium falciparum, showcasing the role of tert-butyl and isoquinoline derivatives in medicinal chemistry for treating infectious diseases O'Neill et al., 2009.

Synthetic Methodologies

Casper and Hitchcock (2007) discussed the preparation of derivatives of N‐tert‐Butyldecahydro‐3‐isoquinoline carboxamide, a structural fragment in HIV protease inhibitors. The synthesis involved alkylation processes, providing insights into the synthetic strategies for constructing complex molecules containing tert-butyl and isoquinoline frameworks Casper & Hitchcock, 2007.

Chemical Reactivity and Modification

Yavari et al. (2007) explored the reactivity of isoquinoline with dimethyl acetylenedicarboxylate in the presence of amides, leading to dimethyl 1,2-dihydroisoquinolines. This work contributes to the understanding of isoquinoline's reactivity and its potential applications in creating novel heterocyclic compounds Yavari et al., 2007.

properties

IUPAC Name

3-N-tert-butyl-2-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O2/c1-21(2,3)27-19(29)18-11-14-7-4-5-8-15(14)13-28(18)20(30)26-17-10-6-9-16(12-17)22(23,24)25/h4-10,12,18H,11,13H2,1-3H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRLCVXYXQVJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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